molecular formula C8H9ClN2 B13536017 4-(Azetidin-3-yl)-3-chloropyridine

4-(Azetidin-3-yl)-3-chloropyridine

Cat. No.: B13536017
M. Wt: 168.62 g/mol
InChI Key: WJZKCENYAPTBNS-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-3-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-3-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-3-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to yield azetidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Azetidinones.

    Reduction Products: Azetidines.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-3-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity . The chloropyridine moiety enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-3-chloropyridine is unique due to the presence of both the azetidine and chloropyridine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile reactivity and potential for diverse applications in medicinal chemistry and industrial synthesis.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-(azetidin-3-yl)-3-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2

InChI Key

WJZKCENYAPTBNS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=NC=C2)Cl

Origin of Product

United States

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